2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate
Description
2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate (CAS 5578-69-8) is a fluorinated ester derivative with a 5-oxopentanoate backbone. Its structure comprises:
- A 2,2,3,3-tetrafluoropropyl ester group, enhancing lipophilicity and metabolic stability due to fluorine atoms .
- A 5-[(2-methoxyphenyl)amino] substituent, where the 2-methoxy group on the phenyl ring may influence electronic effects and biological interactions.
This compound is synthesized via coupling reactions between activated 5-oxopentanoic acid derivatives and fluorinated alcohols, followed by purification via chromatography (yields ~70–75%) . Potential applications include drug delivery systems or enzyme inhibitors, given structural similarities to bioactive esters (e.g., glutaminase inhibitors) .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(2-methoxyanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c1-23-11-6-3-2-5-10(11)20-12(21)7-4-8-13(22)24-9-15(18,19)14(16)17/h2-3,5-6,14H,4,7-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXMEEWNFIOXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCC(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366773 | |
| Record name | 2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-69-8 | |
| Record name | 2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate typically involves the condensation reaction between fluorinated alkanes and methacrylate esters. One common method includes the reaction of fluorinated hydrocarbons with methacrylate esters, followed by acid-catalyzed fluorination to obtain the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its structural modifications and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Fluorinated esters (e.g., 2,2,3,3-tetrafluoropropyl) increase metabolic resistance compared to non-fluorinated esters (e.g., ethyl in 951886-22-9), as seen in copolymer studies where fluorinated groups improve material durability .
Physical Properties: The tetrafluoropropyl group raises logP values (lipophilicity) by ~1.5–2 units compared to ethyl esters, favoring blood-brain barrier penetration . Thermal stability: Fluorinated esters exhibit higher decomposition temperatures (e.g., ~200–250°C) than non-fluorinated analogs (~150–180°C), as observed in polymer studies .
Synthetic Efficiency: Yields for fluorinated esters (69–75%) are comparable to non-fluorinated analogs (e.g., tert-butyl esters in compound 6c: 74%) . Chromatographic purification (e.g., CHCl3/MeOH) is critical for isolating high-purity products due to structural complexity .
Research Implications
- Pharmaceutical : The target compound’s fluorinated ester and 2-methoxyphenyl group make it a candidate for optimizing kinase or glutaminase inhibitors, leveraging its stability and lipophilicity .
- Material Science : Copolymers with 2,2,3,3-tetrafluoropropyl acrylate (e.g., CAS 172074-65-6) demonstrate applications in coatings or membranes, suggesting industrial utility for related compounds .
Biological Activity
2,2,3,3-Tetrafluoropropyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.
The compound is characterized by its unique structure which includes a tetrafluoropropyl group and an aromatic amino group. The synthesis typically involves the condensation reaction between fluorinated alkanes and methacrylate esters under controlled conditions to ensure high yield and purity.
| Property | Value |
|---|---|
| IUPAC Name | 2,2,3,3-tetrafluoropropyl 5-(2-methoxyanilino)-5-oxopentanoate |
| Molecular Formula | C15H17F4NO4 |
| Molecular Weight | 345.30 g/mol |
| InChI | InChI=1S/C15H17F4NO4 |
The biological activity of this compound is attributed to its interaction with various molecular targets. It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. The presence of fluorine atoms enhances its stability and reactivity, allowing it to interact with enzymes and receptors effectively .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro, indicating its possible use in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have highlighted its ability to protect neuronal cells from oxidative stress and excitotoxicity, which could be beneficial in neurodegenerative diseases .
Case Studies
Recent studies have explored the efficacy of this compound in various biological contexts:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer properties against specific cell lines by promoting apoptosis through caspase activation .
- Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis, where it significantly reduced joint swelling and inflammation markers .
Applications
The unique properties of this compound make it suitable for various applications:
- Pharmaceuticals : As a potential drug candidate for cancer therapy and anti-inflammatory treatments.
- Material Science : Used as a monomer in synthesizing high-performance polymers with unique optical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
